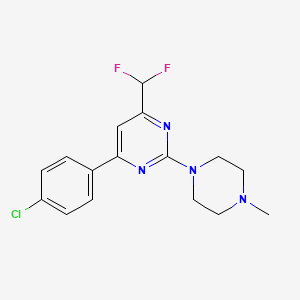
(2E)-1-(4-fluorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-Fluorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(4-fluorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or column chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propenone moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone group to a saturated ketone or alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated ketones, alcohols.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studies have shown that chalcone derivatives, including (E)-1-(4-fluorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one, exhibit various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Due to its biological activities, this compound is being investigated for potential therapeutic applications, particularly in the development of new drugs for treating cancer and infectious diseases.
Industry: In material science, chalcone derivatives are explored for their optical and electronic properties, making them candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of (E)-1-(4-fluorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways or interact with DNA to induce apoptosis in cancer cells.
Comparison with Similar Compounds
- (E)-1-(4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one
- (E)-1-(4-bromophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one
- (E)-1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one
Comparison: Compared to its analogs, (E)-1-(4-fluorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one is unique due to the presence of the fluorine atom, which can influence its reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this derivative potentially more effective in biological applications.
Properties
Molecular Formula |
C13H11FN2O |
|---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C13H11FN2O/c1-16-9-10(8-15-16)2-7-13(17)11-3-5-12(14)6-4-11/h2-9H,1H3/b7-2+ |
InChI Key |
AKCGGLRJGBFAPH-FARCUNLSSA-N |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/C(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CN1C=C(C=N1)C=CC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(2-fluorobenzyl)piperazin-1-yl]{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B10938985.png)
![2-{[(6-bromonaphthalen-2-yl)oxy]acetyl}-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B10938996.png)
![N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-4-methylbenzamide](/img/structure/B10938998.png)
![1-butyl-6-cyclopropyl-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10939013.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carboxamide](/img/structure/B10939023.png)

![2-methoxy-6-[(E)-{2-[5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]hydrazinylidene}methyl]phenol](/img/structure/B10939037.png)
![2-{[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10939044.png)
![(2E)-1-(1,3-dimethyl-1H-pyrazol-5-yl)-3-{5-[(4-nitrophenoxy)methyl]furan-2-yl}prop-2-en-1-one](/img/structure/B10939052.png)
![4-(4-chlorophenyl)-13-cyclopropyl-11-(difluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B10939056.png)
![N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B10939059.png)

![2-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)hydrazinecarbothioamide](/img/structure/B10939066.png)
